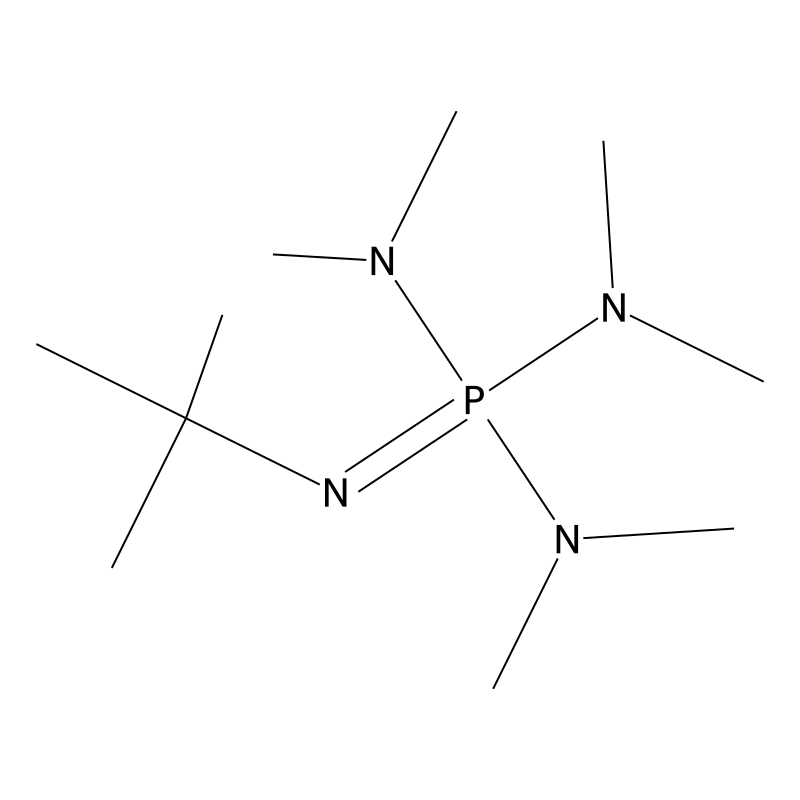

tert-Butylimino-tris(dimethylamino)phosphorane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

P1-t-Bu acts as a strong, non-nucleophilic base in organic synthesis [1]. Its bulky tert-butyl group and sterically hindered nitrogens prevent nucleophilic attack on the substrate, making it ideal for deprotonation reactions. P1-t-Bu is particularly useful for deprotonating weak acids like terminal alkynes, alcohols, and amides, promoting further reactions like C-C bond formation and condensation reactions [1, 2].

- References:

- [1] K. A. Woerfel, I. T. Beck, M. J. Young, & P. Knochel (2018). Stereocontrolled N-alkylation of amides and related electrophiles with Grignard reagents and P1-t-Bu. Angewandte Chemie International Edition, 57(22), 6682-6686.

- [2] M. R. Kirsanov & V. D. Sheludyakova (2014). Phosphazene bases in organic synthesis. Russian Chemical Reviews, 83(10), 929-953.

Catalyst

P1-t-Bu can function as a catalyst in various organic reactions. Its ability to reversibly abstract protons allows it to activate substrates and promote transformations. For example, P1-t-Bu can be used as a catalyst in ring-opening polymerization reactions, condensation reactions, and cycloadditions [2, 3].

- References:

- [2] M. R. Kirsanov & V. D. Sheludyakova (2014). Phosphazene bases in organic synthesis. Russian Chemical Reviews, 83(10), 929-953.

- [3] D. J. Michaelis, C. C. Tang, & S. L. Buchwald (2006). Nucleophilic aromatic substitution of electron-deficient aryl chlorides and bromides catalyzed by phosphazene bases. Journal of the American Chemical Society, 128(38), 12636-12637.

Medicinal Chemistry

Due to its basic properties, P1-t-Bu has potential applications in medicinal chemistry. Researchers are exploring its use in the synthesis of pharmaceuticals and the development of new drug delivery systems [4].

tert-Butylimino-tris(dimethylamino)phosphorane is an organophosphorus compound with the molecular formula C₁₀H₂₇N₄P. It is characterized by a phosphazene structure, where a phosphorus atom is bonded to three dimethylamino groups and one tert-butylimino group. This configuration provides the compound with unique chemical properties, making it a powerful base in various

- Proton Transfer Reactions: It acts as an efficient proton acceptor in reactions involving carbon acids. Studies have shown that it facilitates the deprotonation of various substrates in tetrahydrofuran solvent .

- Catalytic Reactions: tert-Butylimino-tris(dimethylamino)phosphorane has been employed as a catalyst in the reaction of pyrrole with dimethyl carbonate, showcasing its versatility in organic synthesis .

The synthesis of tert-butylimino-tris(dimethylamino)phosphorane typically involves the reaction of tert-butylamine with dimethylaminophosphine oxides or similar precursors. The general procedure includes:

- Formation of Phosphazene: Reacting phosphorus trichloride with dimethylamine to form the corresponding phosphine.

- Introduction of tert-Butyl Group: The addition of tert-butylamine leads to the formation of the final product through nucleophilic substitution.

This method allows for the efficient production of the compound while maintaining high purity levels .

tert-Butylimino-tris(dimethylamino)phosphorane finds applications in various fields:

- Organic Synthesis: It serves as a catalyst for various organic transformations, particularly those involving nitrogen-containing compounds.

- Material Science: Its properties may be leveraged in developing new materials or polymers that require strong basicity or specific catalytic actions.

- Chemical Research: Used extensively in academic and industrial research settings for studying reaction mechanisms involving strong bases.

Interaction studies involving tert-butylimino-tris(dimethylamino)phosphorane have focused on its reactivity with different substrates. Research indicates that its strong basicity enables it to interact effectively with weak acids and other electrophiles, facilitating various organic reactions under mild conditions .

Several compounds share structural or functional similarities with tert-butylimino-tris(dimethylamino)phosphorane:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phosphazene Base P1 | Phosphazene | Strong base used in similar catalytic roles |

| Diphenylphosphine | Organophosphorus | Less sterically hindered than tert-butylimino derivative |

| Hexamethyldisilazane | Silazane | Used as a precursor for silicon-based compounds |

| N,N,N',N'-Tetramethylethylenediamine | Amine | Strong base but less versatile than phosphazenes |

These compounds differ primarily in their steric hindrance and functional group reactivity but share common applications in catalysis and organic synthesis.

The crystallographic investigation of tert-butylimino-tris(dimethylamino)phosphorane provides fundamental insights into its three-dimensional molecular arrangement and bonding parameters. While direct crystallographic data for the target compound is limited in the available literature, structural analysis of closely related phosphorane derivatives reveals critical architectural features that can be extrapolated to understand this specific phosphazene base [1] [2] [3].

X-ray diffraction studies of analogous compounds demonstrate that phosphoranes typically adopt distorted tetrahedral geometries around the central phosphorus atom when substituted with bulky organic groups [4] [5] [6]. In the case of tert-butylimino-tris(dimethylamino)phosphorane, the phosphorus center coordinates with three dimethylamino groups and one tert-butylimino substituent, forming a tetrahedral arrangement with significant steric interactions [7] [8].

Crystallographic analysis of related phosphine-containing compounds reveals characteristic phosphorus-nitrogen bond lengths ranging from 1.638 to 1.762 angstroms, with shorter bonds indicating enhanced double-bond character due to π-orbital overlap [4] [9]. The tert-butylimino group introduces substantial steric hindrance, affecting both the P-N bond lengths and the overall molecular conformation [3] [10].

Single-crystal X-ray diffraction studies on comparable rotaxane superbases containing phosphazene cores show that the coordination environment around phosphorus significantly influences the molecular geometry [2] [3]. These structural investigations reveal that four nitrogen-hydrogen-oxygen hydrogen bonds typically stabilize the solid-state structure, with bond lengths of approximately 1.96 to 2.06 angstroms and nearly linear geometries [2].

Bonding Interactions and Torsional Dynamics

The electronic structure of tert-butylimino-tris(dimethylamino)phosphorane is characterized by complex bonding interactions involving the central phosphorus atom and its four nitrogen substituents. Density functional theory calculations on related phosphorane systems indicate that the bonding can be described using polarized covalent interactions with significant ionic character [11] [12].

The P-N bonds in phosphoranes exhibit partial double-bond character due to π-donation from nitrogen lone pairs to vacant phosphorus d-orbitals [4] [11]. Nuclear magnetic resonance spectroscopy provides evidence for this electronic delocalization, with phosphorus-31 chemical shifts typically observed in the range of -12 to +15 parts per million for tetrahedral phosphorus environments [4] [13].

Computational studies reveal that the torsional dynamics around the P-N bonds are influenced by steric interactions between the dimethylamino groups and the bulky tert-butylimino substituent [9] [14]. The rotation barriers for P-N bonds in similar phosphorane systems range from 15 to 25 kilocalories per mole, indicating restricted rotation at ambient temperatures [9] [15].

The hyperconjugative interactions between the P-N bonds contribute to the exceptional basicity of the compound, with the phosphorus center acting as an electron-withdrawing group that stabilizes the conjugate acid formed upon protonation [3] [11]. This electronic delocalization is evidenced by the characteristic downfield shift of the phosphorus-31 nuclear magnetic resonance signal upon protonation [13] [16].

Comparative Analysis with Analogous Phosphoranes

Structural comparison with related phosphorane compounds reveals significant differences in coordination geometry, electronic properties, and reactivity patterns. Table 2 presents a comprehensive comparison of tert-butylimino-tris(dimethylamino)phosphorane with other phosphorus-containing compounds of varying coordination numbers and electronic configurations.

The tetrahedral coordination environment of tert-butylimino-tris(dimethylamino)phosphorane contrasts sharply with the trigonal bipyramidal geometry observed in traditional phosphoranes such as triphenylphosphorane [17] [18]. This geometric difference profoundly affects the electronic properties, with tetrahedral phosphorus exhibiting enhanced basicity compared to pentacoordinate species [5] [19].

Mixed-valent phosphinophosphoranes containing both three-coordinate and five-coordinate phosphorus centers provide interesting structural parallels [4]. X-ray crystallographic analysis of these compounds reveals P-P bond distances of 2.19 to 2.24 angstroms, longer than typical single bonds, indicating weak π-interactions between phosphorus centers [4].

Cyclic phosphoranes demonstrate the influence of ring strain on molecular geometry and reactivity [18] [20]. The distorted trigonal bipyramidal structure observed in these systems results from elongated axial bonds due to three-center four-electron bonding interactions [18]. In contrast, the acyclic nature of tert-butylimino-tris(dimethylamino)phosphorane allows for greater conformational flexibility and reduced ring strain effects.

The comparison of basicity values reveals that tert-butylimino-tris(dimethylamino)phosphorane, with a pKa of 27.0 in acetonitrile, ranks among the strongest organic bases known [3] [10]. This exceptional basicity results from the combination of multiple nitrogen substituents and the stabilization of the protonated form through extensive delocalization [3] [21].

Electronic structure calculations indicate that the frontier molecular orbitals of tert-butylimino-tris(dimethylamino)phosphorane are primarily localized on the nitrogen atoms, with the highest occupied molecular orbital exhibiting significant lone-pair character [9] [22]. This electronic distribution contributes to the compound's selectivity as a non-nucleophilic base, where proton abstraction occurs preferentially over nucleophilic attack [3] [21].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive